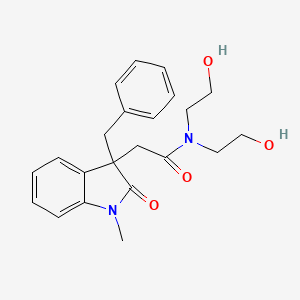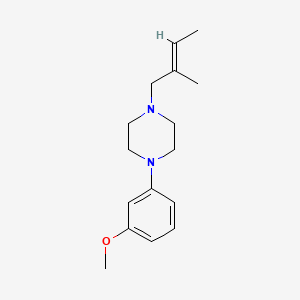![molecular formula C18H26N2O B5465449 2-(2,4,5-trimethylbenzoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5465449.png)
2-(2,4,5-trimethylbenzoyl)-2,7-diazaspiro[4.5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4,5-trimethylbenzoyl)-2,7-diazaspiro[4.5]decane, also known as TMDSD, is a novel photo-initiator that has gained attention in recent years due to its unique properties. TMDSD is widely used in the field of polymer chemistry as a radical initiator, and its potential applications have been explored in various scientific studies.
Mécanisme D'action
2-(2,4,5-trimethylbenzoyl)-2,7-diazaspiro[4.5]decane is a Type II photo-initiator that absorbs light in the UV region and undergoes a photochemical reaction to generate free radicals. These radicals initiate polymerization reactions by abstracting hydrogen atoms from monomers. The resulting radicals can then react with other monomers to form polymer chains.
Biochemical and Physiological Effects:
This compound is not intended for use in biological systems and has not been studied extensively for its biochemical and physiological effects. However, it is known to be a potent radical initiator and may have toxic effects if ingested or inhaled.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2,4,5-trimethylbenzoyl)-2,7-diazaspiro[4.5]decane has several advantages as a photo-initiator, including its high efficiency, low toxicity, and compatibility with a wide range of monomers and solvents. However, it also has some limitations, including its relatively high cost and sensitivity to oxygen and moisture.
Orientations Futures
The potential applications of 2-(2,4,5-trimethylbenzoyl)-2,7-diazaspiro[4.5]decane in polymer chemistry are vast and varied. Some potential future directions for research include:
1. Development of new this compound-based photo-initiators with enhanced properties, such as improved solubility and stability.
2. Investigation of the use of this compound in the synthesis of new types of polymers, such as stimuli-responsive materials.
3. Exploration of the use of this compound in 3D printing and other additive manufacturing techniques.
4. Study of the toxicity and environmental impact of this compound and other photo-initiators.
Conclusion:
In conclusion, this compound is a novel photo-initiator that has gained attention in recent years due to its unique properties. It is widely used in the field of polymer chemistry as a radical initiator, and its potential applications have been explored in various scientific studies. While this compound has several advantages as a photo-initiator, it also has some limitations, and further research is needed to fully understand its potential applications and impact.
Méthodes De Synthèse
2-(2,4,5-trimethylbenzoyl)-2,7-diazaspiro[4.5]decane can be synthesized by reacting 2,4,5-trimethylbenzoyl chloride with 2,7-diazaspiro[4.5]decane in the presence of a base such as triethylamine. The reaction is typically carried out under an inert atmosphere and at a temperature of around 60°C. The resulting product is a white crystalline solid that is soluble in common organic solvents.
Applications De Recherche Scientifique
2-(2,4,5-trimethylbenzoyl)-2,7-diazaspiro[4.5]decane has been extensively studied for its potential applications in polymer chemistry. It is commonly used as a photo-initiator in the synthesis of various polymers, including acrylates, methacrylates, and vinyl monomers. This compound has also been used as a cross-linking agent in the production of coatings, adhesives, and composites.
Propriétés
IUPAC Name |
2,9-diazaspiro[4.5]decan-2-yl-(2,4,5-trimethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O/c1-13-9-15(3)16(10-14(13)2)17(21)20-8-6-18(12-20)5-4-7-19-11-18/h9-10,19H,4-8,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKFREQIQCMNAAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C(=O)N2CCC3(C2)CCCNC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(3-fluorophenoxy)methyl]-3-{[3-(1H-pyrazol-1-yl)azetidin-1-yl]carbonyl}-1H-pyrazole](/img/structure/B5465370.png)
![1'-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5465373.png)
![2-ethyl-3-(4-fluorophenyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5465379.png)
![6-[(diethylamino)methyl]-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5465388.png)

![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-oxo-2-pyridin-3-ylacetamide](/img/structure/B5465400.png)
![N-methyl-5-{[2-(trifluoromethyl)morpholin-4-yl]methyl}-1,2,4-oxadiazole-3-carboxamide](/img/structure/B5465408.png)
![N-(3-fluorophenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5465419.png)
![1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5465427.png)
![(2,1,3-benzothiadiazol-5-ylmethyl)methyl(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)amine](/img/structure/B5465444.png)

![(3S*,4R*)-1-{[1-(4-chlorophenyl)cyclobutyl]carbonyl}-3-methoxypiperidin-4-amine](/img/structure/B5465453.png)
![(1-methyl-1H-imidazol-2-yl){1-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperidin-4-yl}methanol](/img/structure/B5465454.png)
![2-({2-methyl-7-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl}amino)ethanol](/img/structure/B5465459.png)